4-(pyridin-3-yl)benzoic acid hydrochloride
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Overview
Description
4-(Pyridin-3-yl)benzoic acid hydrochloride is an organic compound with the molecular formula C12H9NO2·HCl. It is a derivative of benzoic acid, where a pyridine ring is attached to the benzene ring at the para position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-3-yl)benzoic acid hydrochloride typically involves the reaction between benzoic acid and 3-pyridinecarboxaldehyde. This reaction is usually carried out under acidic conditions to facilitate the formation of the desired product . The general reaction can be represented as follows:
Benzoic acid+3-pyridinecarboxaldehyde→4-(pyridin-3-yl)benzoic acid+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. Common reagents used in the industrial synthesis include N,N-dimethylformamide, palladium chloride, and cesium carbonate .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-3-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
4-(Pyridin-3-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(pyridin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Similar in structure but with the pyridine ring attached at a different position.
4-(Piperidin-4-yl)benzoic acid hydrochloride: Contains a piperidine ring instead of a pyridine ring
Uniqueness: 4-(Pyridin-3-yl)benzoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
175153-10-3 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.7 |
Purity |
95 |
Origin of Product |
United States |
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